1,1-Bis(4-chlorophenyl)-2-phenyl-1,2-ethanediol
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Overview
Description
1,1-BIS(4-CHLOROPHENYL)-2-PHENYL-ETHANE-1,2-DIOL is an organic compound characterized by the presence of two chlorophenyl groups and a phenyl group attached to an ethane backbone with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-BIS(4-CHLOROPHENYL)-2-PHENYL-ETHANE-1,2-DIOL typically involves the reaction of 4-chlorobenzophenone with phenylmagnesium bromide, followed by hydrolysis. The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include diethyl ether or tetrahydrofuran (THF).
Catalyst: A catalyst such as magnesium is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,1-BIS(4-CHLOROPHENYL)-2-PHENYL-ETHANE-1,2-DIOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1,1-BIS(4-CHLOROPHENYL)-2-PHENYL-ETHANE-1,2-DIOL has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-BIS(4-CHLOROPHENYL)-2-PHENYL-ETHANE-1,2-DIOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity and signaling pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1-BIS(4-CHLOROPHENYL)-1,2,2,2-TETRACHLOROETHANE
- 1,2-BIS(4-CHLOROPHENYL)-1,2-DICHLOROETHANE
- 1,2-BIS(4-CHLOROPHENYL)-1,2-ETHANEDIAMINE
Uniqueness
1,1-BIS(4-CHLOROPHENYL)-2-PHENYL-ETHANE-1,2-DIOL is unique due to its specific arrangement of chlorophenyl and phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
28192-00-9 |
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Molecular Formula |
C20H16Cl2O2 |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-phenylethane-1,2-diol |
InChI |
InChI=1S/C20H16Cl2O2/c21-17-10-6-15(7-11-17)20(24,16-8-12-18(22)13-9-16)19(23)14-4-2-1-3-5-14/h1-13,19,23-24H |
InChI Key |
HIFIWEBLCYNFBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)O |
Origin of Product |
United States |
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